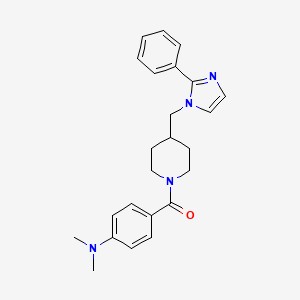
(4-(dimethylamino)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(dimethylamino)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is an organic compound with a complex structure that integrates multiple functional groups, including phenyl, dimethylamino, imidazol, and piperidinyl groups. This compound stands out due to its multifaceted nature, making it relevant in various fields of chemistry, biology, and potentially medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
First Step: : A nucleophilic substitution reaction can be employed where a suitable precursor containing a phenyl group reacts with a dimethylamine source.
Second Step: : An imidazolyl precursor reacts with piperidinyl compounds under controlled temperature and pressure to form an intermediate.
Third Step: : The intermediate undergoes a coupling reaction, linking the dimethylamino phenyl and imidazolyl piperidinyl components under specific catalytic conditions, which may include palladium catalysts.
Industrial Production Methods: : The large-scale synthesis typically involves batch or continuous flow processes, ensuring tight control over reaction parameters such as temperature, pressure, and pH. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used for the purification and verification of the compound's structure.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the dimethylamino group, forming N-oxides.
Reduction: : Reduction reactions could target the imidazolyl moiety or the carbonyl group, leading to various reduced forms.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Reduction: : Agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: : Conditions could involve Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts alkylation or acylation.
Major Products Formed
Oxidation Products: : N-oxides, increased reactivity towards further functionalization.
Reduction Products: : Varied derivatives depending on the target group, such as secondary amines or reduced imidazol derivatives.
Substitution Products: : Phenyl derivatives with additional functional groups enhancing the compound's reactivity and applications.
Applications De Recherche Scientifique
Chemistry
Used as an intermediate in organic synthesis, enabling the creation of complex molecules.
Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Studied for its potential interactions with biological macromolecules, like proteins and nucleic acids.
Medicine
Investigated for pharmacological activities such as anti-inflammatory, anti-cancer, or anti-microbial effects due to its multi-functional nature.
Industry
Mécanisme D'action
The compound's mechanism of action can vary significantly based on its application. In biological contexts, it may interact with molecular targets like enzymes or receptors, modulating their activity. The presence of the imidazolyl group suggests it could interfere with histamine receptors, while the piperidinyl moiety may be involved in interactions with neurotransmitter systems. The precise pathways depend on the specific biological or chemical context in which it is applied.
Comparaison Avec Des Composés Similaires
When comparing (4-(dimethylamino)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone to similar compounds, its unique combination of functional groups stands out.
Similar Compounds
(4-(dimethylamino)phenyl)methanol: : Shares the dimethylamino phenyl motif but lacks the imidazolyl and piperidinyl groups.
(4-(phenyl)imidazolyl)methanone: : Contains the imidazolyl core but not the dimethylamino phenyl or piperidinyl elements.
(piperidin-1-yl)methanone: : Focuses on the piperidinyl functional group, lacking the multifaceted nature of our compound .
Conclusion
This compound is a versatile compound with applications across chemistry, biology, medicine, and industry Its preparation involves sophisticated synthetic methods, and it participates in diverse chemical reactions
Propriétés
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-26(2)22-10-8-21(9-11-22)24(29)27-15-12-19(13-16-27)18-28-17-14-25-23(28)20-6-4-3-5-7-20/h3-11,14,17,19H,12-13,15-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIQKZUFKXAMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/new.no-structure.jpg)
![2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2762504.png)
![3-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2762506.png)

![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2762510.png)
![4-(dimethylsulfamoyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide](/img/structure/B2762512.png)

![N-(3-bromophenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2762514.png)

![N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]prop-2-enamide](/img/structure/B2762517.png)
![8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762520.png)
![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2762521.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2762523.png)
![4-[(2-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2762524.png)
